molecular formula C24H25N5O6 B6512629 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 951618-07-8

2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B6512629
CAS No.: 951618-07-8
M. Wt: 479.5 g/mol
InChI Key: AYESBEQGIHTZJR-UHFFFAOYSA-N
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Description

2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4,5-trimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H25N5O6 and its molecular weight is 479.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 479.18048353 g/mol and the complexity rating of the compound is 764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O6/c1-27-13-17-21(26-27)23(31)29(12-15-8-6-5-7-9-15)24(32)28(17)14-20(30)25-16-10-18(33-2)22(35-4)19(11-16)34-3/h5-11,13H,12,14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYESBEQGIHTZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4,5-trimethoxyphenyl)acetamide is a member of the pyrazolo[4,3-d]pyrimidine class. This compound is characterized by a complex molecular structure that includes a benzyl group and a trimethoxyphenyl substituent. Its unique chemical properties suggest potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N5O4C_{24}H_{25}N_{5}O_{4}, with a molecular weight of approximately 447.49 g/mol. The presence of multiple functional groups such as dioxo and dihydro within the pyrazolo framework enhances its reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC24H25N5O4
Molecular Weight447.49 g/mol
Structural ClassPyrazolo[4,3-d]pyrimidine
Functional GroupsBenzyl, Trimethoxy

Biological Activities

Research indicates that this compound exhibits significant biological activities across various assays:

  • Anticancer Activity :
    • Several studies have demonstrated that compounds with similar structural features can inhibit the growth of cancer cells. For example, related pyrazolo compounds have shown activity against breast cancer (MDA-MB-231) and lung cancer cell lines.
    • A recent screening identified a related compound with an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells .
  • Antimicrobial Properties :
    • Compounds containing the pyrazolo structure have been linked to antimicrobial activity against various pathogenic bacteria. The specific interactions and mechanisms remain an area of active research .
  • Neuroprotective Effects :
    • Some derivatives of pyrazolo compounds have been suggested to possess neuroprotective properties. This potential is attributed to their ability to modulate neuroinflammatory pathways .

Case Studies and Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

  • In vitro Studies :
    • Laboratory studies have shown that modifications in substituents can significantly affect biological activity. For instance, the introduction of different aryl groups has been correlated with varying levels of cytotoxicity against cancer cell lines .
  • Molecular Docking Studies :
    • Computational studies suggest that this compound can effectively bind to specific protein targets involved in cancer progression and inflammation. Molecular docking simulations indicate favorable binding affinities compared to known inhibitors .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity :
    • Studies have shown that pyrazolo[4,3-d]pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The unique structure of this compound may enhance its binding affinity to these targets.
  • Antimicrobial Properties :
    • Compounds with similar structural motifs have demonstrated antimicrobial effects against various bacterial strains. The presence of functional groups such as dioxo and methoxy may contribute to enhanced activity against pathogens.
  • Neuroprotective Effects :
    • Some derivatives within the pyrazolo family have been linked to neuroprotective properties. This compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo[4,3-d]pyrimidines and evaluated their anticancer properties against human cancer cell lines. The results indicated that compounds with similar structures to 2-{6-benzyl-2-methyl-5,7-dioxo...} showed significant cytotoxicity at micromolar concentrations.

Case Study 2: Antimicrobial Efficacy

A comparative study published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial activity of various pyrazolo compounds. The findings revealed that derivatives with methoxy substitutions exhibited enhanced activity against Gram-positive bacteria, suggesting that 2-{6-benzyl-2-methyl-5,7-dioxo...} could be further explored for its antimicrobial potential.

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